molecular formula C7H14N2 B13485730 {1-Azaspiro[3.3]heptan-6-yl}methanamine

{1-Azaspiro[3.3]heptan-6-yl}methanamine

Katalognummer: B13485730
Molekulargewicht: 126.20 g/mol
InChI-Schlüssel: UBHGYVIAZFSOSM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

{1-Azaspiro[3.3]heptan-6-yl}methanamine is a spirocyclic amine compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique spirocyclic structure, which consists of a seven-membered ring fused to a three-membered ring, with an amine group attached to the six-membered ring. The spirocyclic structure imparts unique chemical and biological properties to the compound, making it a valuable target for synthesis and study.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of {1-Azaspiro[3.3]heptan-6-yl}methanamine typically involves a multi-step process. One common method includes the thermal [2+2] cycloaddition between endocyclic alkenes and Graf’s isocyanate (ClO2S NCO) to form spirocyclic β-lactams. The β-lactam ring is then reduced using alane (AlH3) to yield the desired amine

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of scalable reagents and conditions, such as the reduction of β-lactam rings with alane, ensures efficient production. Additionally, the use of lithiation/electrophilic trapping sequences allows for the diversification of the azetidine ring, enabling the production of various analogues .

Analyse Chemischer Reaktionen

Types of Reactions

{1-Azaspiro[3.3]heptan-6-yl}methanamine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted analogues of this compound.

Wissenschaftliche Forschungsanwendungen

{1-Azaspiro[3.3]heptan-6-yl}methanamine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of {1-Azaspiro[3.3]heptan-6-yl}methanamine involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to mimic the activity of other bioactive compounds, such as piperidine. This mimicry enables the compound to interact with various biological targets, potentially leading to therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Eigenschaften

Molekularformel

C7H14N2

Molekulargewicht

126.20 g/mol

IUPAC-Name

1-azaspiro[3.3]heptan-6-ylmethanamine

InChI

InChI=1S/C7H14N2/c8-5-6-3-7(4-6)1-2-9-7/h6,9H,1-5,8H2

InChI-Schlüssel

UBHGYVIAZFSOSM-UHFFFAOYSA-N

Kanonische SMILES

C1CNC12CC(C2)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.